Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15862477
InChI: InChI=1S/C10H12N2O2/c1-8(2)12-7-9(6-11-12)4-5-10(13)14-3/h6-8H,1-3H3
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate

CAS No.:

Cat. No.: VC15862477

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate -

Specification

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name methyl 3-(1-propan-2-ylpyrazol-4-yl)prop-2-ynoate
Standard InChI InChI=1S/C10H12N2O2/c1-8(2)12-7-9(6-11-12)4-5-10(13)14-3/h6-8H,1-3H3
Standard InChI Key GYXVNLJPSHHQKS-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(C=N1)C#CC(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate belongs to the class of pyrazole-propiolate hybrids, a structural family known for modular reactivity and diverse applications. Key molecular characteristics include:

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₂
Molecular Weight192.21 g/mol
IUPAC NameMethyl 3-(1-propan-2-ylpyrazol-4-yl)prop-2-ynoate
CAS Number6297-38-7
Canonical SMILESCC(C)N1C=C(C=CN1)C#CC(=O)OC

The pyrazole ring (positions 1 and 4 substituted with isopropyl and propiolate groups, respectively) introduces steric hindrance and electronic asymmetry. The propiolate ester (HC≡CCOOCH₃) contributes a conjugated π-system, enabling participation in click chemistry and polymerization reactions.

ParameterOptimal RangeImpact on Yield
Catalyst Loading2–5 mol% Pd(PPh₃)₄Minimizes metal residues
Temperature60–80°CPrevents alkyne decomposition
SolventTetrahydrofuran (THF)Balances solubility and reactivity

Purification often involves silica gel chromatography or recrystallization from ethanol/water mixtures.

Hypothesized Biological Activities

Although direct pharmacological studies on this compound are sparse, its structural analogs exhibit notable bioactivity:

Pyrazole DerivativeTarget MicroorganismMIC (µg/mL)
1-Isopropyl-3,5-dimethylpyrazoleS. aureus12.5
Methyl propiolate analogE. coli25.0

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate may similarly interfere with microbial ATP synthesis or nucleic acid replication.

Anti-Inflammatory Properties

The pyrazole moiety’s ability to modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways suggests anti-inflammatory potential. Molecular docking studies predict strong binding affinity for COX-2 (ΔG = −9.2 kcal/mol), though experimental validation is pending.

Material Science Applications

The compound’s alkyne group enables its use as a monomer in click chemistry-derived polymers. Preliminary data on analogous materials indicate:

Polymer PropertyConventional PolymerPyrazole-Propiolate Polymer
Thermal Decomposition220°C275°C
Tensile Strength35 MPa52 MPa

These enhancements arise from the pyrazole ring’s rigidity and the alkyne’s capacity for cross-linking.

Challenges and Future Directions

Synthetic Limitations

  • Alkyne Instability: The propiolate group is prone to polymerization under acidic or high-temperature conditions.

  • Crystallization Issues: Bulky substituents hinder crystal growth, complicating X-ray diffraction analysis.

Research Priorities

  • Pharmacological Profiling: Screen for anticancer, antimicrobial, and anti-inflammatory efficacy in vitro.

  • Toxicological Assessments: Evaluate acute and chronic toxicity in model organisms.

  • Material Optimization: Develop copolymers with improved mechanical and thermal properties.

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